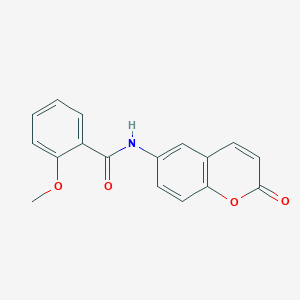
2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide, also known as MOCB, is a novel small molecule that has recently been developed as a potential therapeutic agent for a variety of diseases. MOCB has been studied for its potential to act as a therapeutic agent, as well as its ability to modulate a variety of biochemical and physiological effects.
Scientific Research Applications
Anti-Inflammatory and Immunomodulatory Activity
Benzamide derivatives, including this compound, are known for their anti-inflammatory and immunomodulatory activities . They are widely used in medicine and exhibit a wide range of biological activity .
Antitumoral Activity
This compound has potential antitumoral activity. Benzamide derivatives are known for their antitumoral activities . They are used in the development of drugs for cancer treatment .
Antipsychotic Activity
Benzamide derivatives are also known for their antipsychotic activities . They are used in the development of drugs for the treatment of various psychiatric disorders .
Antiallergic Activity
This compound, as a benzamide derivative, is known for its antiallergic activities . It can be used in the development of drugs for the treatment of various allergic conditions .
Organic Synthesis
Benzanilides and benzamides, including this compound, are extensively used in organic synthesis . They exhibit a wide range of biological activity and are used in the synthesis of various biologically active compounds .
Antiemetic Activity
Various N-substituted benzamides exhibit potent antiemetic activity . The benzamide core is presented in compounds with such a wide range of biological activities that it has been called a privileged structure .
Anticoagulant Activity
2H-Chromen-2-ones (coumarins), which are part of this compound, are known to possess anticoagulant activity . This makes the compound potentially useful in the development of anticoagulant drugs .
Mechanism of Action
Target of Action
Similar compounds have shown significant inhibitory activity against bacterial strains .
Mode of Action
It’s known that coumarin derivatives can exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, anti-hiv, and anti-inflammatory effects .
Biochemical Pathways
Coumarin derivatives are known to interact with a variety of biochemical pathways, depending on their specific molecular structure and the nature of their substituents .
Result of Action
Similar compounds have shown significant inhibitory activity against the growth of tested bacterial strains .
properties
IUPAC Name |
2-methoxy-N-(2-oxochromen-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-21-15-5-3-2-4-13(15)17(20)18-12-7-8-14-11(10-12)6-9-16(19)22-14/h2-10H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKMWCMOPQWHEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6422146.png)
![6-methyl-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one](/img/structure/B6422150.png)
![2-[2-amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol](/img/structure/B6422155.png)
![(2Z)-6-[(2-fluorophenyl)methoxy]-2-[(5-methylfuran-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6422162.png)
![1-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine](/img/structure/B6422163.png)
![4-hydrazinyl-1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6422176.png)
![(2Z)-6-[(4-fluorophenyl)methoxy]-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6422177.png)
![10-(2,4-dimethylphenyl)-5-(pyridin-4-yl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B6422180.png)
![(2Z)-6-(benzyloxy)-2-[(5-methylfuran-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6422187.png)
![5-methoxy-2-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B6422190.png)
![(2Z)-6-[(4-fluorophenyl)methoxy]-2-[(furan-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6422195.png)
![3-phenyl-N'-[(1E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6422202.png)
![5-tert-butyl-N-[3-(dimethylamino)propyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422216.png)
![N-[(1E)-[4-(diethylamino)phenyl]methylidene]benzenesulfonamide](/img/structure/B6422238.png)